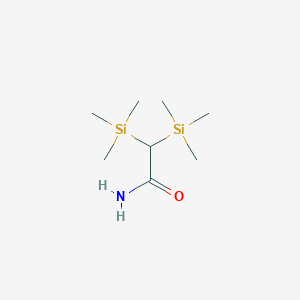

2,2-Bis(trimethylsilyl)acetamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-bis(trimethylsilyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-11(2,3)8(7(9)10)12(4,5)6/h8H,1-6H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVMCQUOSYOQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(=O)N)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470929 | |

| Record name | bistrimethylsilylacetamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17879-45-7 | |

| Record name | bistrimethylsilylacetamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation of N,o Bis Trimethylsilyl Acetamide

Established Synthetic Routes from Acetamide (B32628)

The primary and most established method for the synthesis of N,O-Bis(trimethylsilyl)acetamide initiates from acetamide. wikipedia.orgthieme-connect.com This process involves the reaction of acetamide with a silylating agent, typically trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. wikipedia.org The base serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. google.com This neutralization is crucial for maintaining a neutral or weakly alkaline medium, which in turn improves the yield of the acylation reaction. google.com

MeC(O)NH₂ + 2 SiMe₃Cl + 2 Et₃N → MeC(OSiMe₃)NSiMe₃ + 2 Et₃NHCl wikipedia.org

In this reaction, two trimethylsilyl groups are introduced onto the acetamide molecule, one on the oxygen atom and one on the nitrogen atom, resulting in the formation of N,O-Bis(trimethylsilyl)acetamide. The byproduct, triethylamine (B128534) hydrochloride, is a salt that can be easily removed from the reaction mixture.

Reaction Conditions and Optimization Strategies for Preparation

The efficiency and yield of BSA synthesis are highly dependent on the specific reaction conditions. Several strategies have been developed to optimize the preparation process, focusing on catalysts, solvent choice, and reactant ratios.

One notable optimization involves the use of a two-component catalyst system comprising dimethylaniline and imidazole (B134444). google.com This catalytic system has been shown to significantly enhance the reaction rate and yield. The weight ratio of acetamide to triethylamine is typically maintained in the range of 1:3.60-3.94. google.comchemicalbook.com The amount of dimethylaniline catalyst used is generally 0.1-0.5% of the weight of acetamide, while the imidazole catalyst is used at 0.08-0.6% of the acetamide weight. google.comchemicalbook.com Furthermore, the weight ratio of trimethylchlorosilane to acetamide is kept between 3.77-4.03:1. google.comchemicalbook.com Following this optimized protocol can lead to product purities of 99.51-99.62% and single-pass yields of 91.33-93.66%. google.comchemicalbook.com

The choice of solvent also plays a critical role. While nonpolar organic solvents like hexane, ether, and toluene (B28343) can be used, polar solvents such as pyridine (B92270), dimethylformamide (DMF), dimethylsulfoxide (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are often preferred as they can facilitate the reaction. sigmaaldrich.com Pyridine is particularly advantageous as it can also act as an HCl acceptor. sigmaaldrich.com

For silylations that are difficult to complete, warming the reaction mixture to around 60-70°C can accelerate the process. sigmaaldrich.com In some cases, heating for extended periods, up to 16 hours, may be necessary to drive the reaction to completion. sigmaaldrich.com The addition of a catalyst, such as 1-10% trimethylchlorosilane (TMCS), can also increase the silylating potential of BSA. sigmaaldrich.com

Purity Assessment and Characterization in Synthetic Preparations

Ensuring the purity of synthesized N,O-Bis(trimethylsilyl)acetamide is crucial for its subsequent applications. BSA is known to be extremely sensitive to moisture and can be easily contaminated with byproducts like trimethylsilylacetamide and acetamide. thieme-connect.com

Several analytical techniques are employed for purity assessment and characterization. Gas chromatography (GC) is a widely used method to determine the purity of BSA, with some commercial grades specifying a minimum assay of 95.0% by GC. sigmaaldrich.comsrlchem.com However, non-reproducible results have been reported with certain GC methods. acs.org

Proton Magnetic Resonance (PMR) spectrometry offers a simple and reliable alternative for analyzing the purity of commercially available BSA. acs.org This technique can effectively identify and quantify the main compound and potential impurities. acs.org

Other important physical and chemical properties used for characterization include:

Interactive Table: Physical and Chemical Properties of N,O-Bis(trimethylsilyl)acetamide| Property | Value |

| Appearance | Colorless to pale yellow liquid srlchem.comchemimpex.comchemicalbook.comhimedialabs.com |

| Boiling Point | 71-73 °C at 35 mmHg wikipedia.orgthieme-connect.comchemicalbook.comchemimpex.com |

| Density | 0.832 g/cm³ at 20 °C wikipedia.orgsigmaaldrich.com |

| Refractive Index | n20/D = 1.42 chemimpex.com |

| Molecular Formula | C₈H₂₁NOSi₂ wikipedia.orgchemimpex.comhimedialabs.com |

| Molar Mass | 203.43 g/mol wikipedia.orgsigmaaldrich.comchemimpex.com |

It is also important to note that BSA is flammable and should be handled with appropriate safety precautions. sigmaaldrich.com

Chemical Reactivity and Mechanistic Pathways of N,o Bis Trimethylsilyl Acetamide

Role as a Silylating Agent

BSA is a highly effective silylating agent, capable of reacting with a wide array of functional groups. chemicalbook.comchemicalbook.com The process of silylation involves the replacement of an active hydrogen atom in groups such as -OH, -COOH, =NH, -NH₂, and -SH with a trimethylsilyl (B98337) group. sigmaaldrich.com This transformation is generally characterized by mild, neutral reaction conditions and the formation of volatile byproducts, which simplifies purification. chemicalbook.com The reaction is understood to proceed via a bimolecular transition state, initiated by a nucleophilic attack on the silicon atom of the silyl (B83357) donor. sigmaaldrich.com

The reactivity of BSA can be enhanced through the use of polar solvents or by the addition of a catalyst, such as trimethylsilylchlorosilane (TMCS). sigmaaldrich.com

BSA readily silylates non-sterically hindered alcohols and phenols to form the corresponding trimethylsilyl ethers. wikipedia.orgsigmaaldrich.com The reaction with alcohols typically involves treating one equivalent of the alcohol with 0.5 equivalents of BSA in an inert solvent. gelest.com The addition of a catalytic amount of trimethylchlorosilane (TMCS) can accelerate the reaction. gelest.com For phenols, the silylation proceeds similarly, converting the phenolic hydroxyl group into a trimethylsilyl ether. chemicalbook.com The reaction of BSA with alcohols produces trimethylsilyl ethers and acetamide (B32628) as a byproduct. wikipedia.org

The presence of catalytic amounts of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to significantly promote the silylation of alcohols with high chemoselectivity under mild conditions. chemicalbook.com In a study on the selective silylation of a hydroxyl group, it was observed that a phenolic hydroxyl group is silylated much faster than a primary alcohol. elsevierpure.com

BSA is also effective in the silylation of amines and amides. chemicalbook.comsigmaaldrich.com The trimethylsilylation of these functional groups can be achieved by heating the reaction mixture to reflux for an extended period, such as 16 hours. gelest.com The reaction involves the replacement of the active hydrogen on the nitrogen atom with a TMS group. sigmaaldrich.com This derivatization is particularly useful in peptide synthesis, where BSA can be used to silylate amino acid esters under neutral conditions, avoiding side reactions like racemization that can occur with base-catalyzed methods. core.ac.uk

In the context of activating amines for further reactions, BSA facilitates the in-situ generation of N-silylamines, which can then readily participate in amide bond formation. researchgate.net

Carboxylic acids are readily silylated by BSA to form trimethylsilyl esters. chemicalbook.comsigmaaldrich.comchemicalbook.com This reaction is generally fast and quantitative under mild conditions. sigmaaldrich.com The conversion of carboxylic acids to their silyl esters increases their volatility, which is advantageous for analytical techniques like gas chromatography. nih.gov For instance, when using BSA to silylate lipolysates, the direct injection of the pyridine (B92270) solution containing the sample and reagent is possible, as the silyl esters of free fatty acids are volatile and produce sharp peaks in gas chromatography. nih.govresearchgate.net

BSA is a powerful reagent for the silylation of enolizable carbonyl compounds to produce silyl enol ethers. chemicalbook.comsigmaaldrich.comresearchgate.net Silyl enol ethers are valuable intermediates in organic synthesis. wikipedia.org The formation of silyl enol ethers from ketones using BSA can be potentiated by the addition of 10% trimethylchlorosilane. researchgate.net The reaction of acetone (B3395972) with BSA in the presence of a catalytic amount of sodium and hexamethylphosphoric triamide is one method for preparing the trimethylsilyl enol ether of acetone. orgsyn.org

The ease of derivatization of various functional groups with a given silylating agent generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Within these classes, steric hindrance plays a significant role in reactivity. sigmaaldrich.com For alcohols, the order of reactivity is primary > secondary > tertiary. sigmaaldrich.com Similarly, for amines, primary amines are more reactive than secondary amines. sigmaaldrich.com BSA is particularly useful for silylating compounds that are sensitive to acidic or basic conditions because the byproduct, acetamide, is neutral. chemicalbook.com

N,O-Bis(trimethylsilyl)acetamide as a Brønsted Base Precursor

In addition to its role as a silylating agent, BSA can also function as a precursor to a Brønsted base. chemicalbook.comchemicalbook.com For instance, in the presence of a sub-stoichiometric amount of potassium acetate (B1210297), BSA can facilitate the in-situ formation of a silyl ketene (B1206846) acetal (B89532) from an allylic tosylacetate, which then undergoes a decarboxylative Claisen rearrangement. epa.gov Furthermore, the combination of BSA and cesium fluoride can generate a cesium amide, which acts as a Brønsted base to deprotonate a carbamate (B1207046), initiating an intramolecular cyclization. thieme-connect.com

Intramolecular Rearrangements and Tautomeric Considerations (e.g., O-silylation to N-silylation)

N,O-Bis(trimethylsilyl)acetamide (BSA) exists in tautomeric forms, which are crucial to its reactivity. The primary tautomers are the O-silylated and N-silylated forms. In a notable intramolecular rearrangement, a spontaneous S-to-O silatropy has been observed when thiol acids react with BSA. researchgate.net This process involves an initial S-silylation followed by the migration of the silyl group to the oxygen atom. researchgate.net This rearrangement leads to the formation of an O-silylthionoester in situ. researchgate.net

This tautomeric migration is a key step in certain reactions, such as the amidation of peptidyl thiol esters. researchgate.net The migration from oxygen to sulfur, proceeding through a pentavalent silicon intermediate, facilitates the formation of an amide bond without racemization, followed by the elimination of trimethylsilanethiol. researchgate.net The ability of BSA to engage in such intramolecular rearrangements highlights the dynamic nature of the silyl groups and their ability to migrate between heteroatoms, influencing the reaction pathway and product formation. researchgate.net

Proposed Mechanistic Pathways for Silylation Reactions

The silylation of substrates by N,O-Bis(trimethylsilyl)acetamide (BSA) is generally understood to proceed via a nucleophilic attack on the silicon atom of the silyl donor. sigmaaldrich.com This interaction leads to the formation of a bimolecular transition state. sigmaaldrich.com For the reaction to proceed efficiently, the leaving group from the silyl donor must exhibit low basicity and be capable of stabilizing a negative charge in the transition state. sigmaaldrich.com Furthermore, there should be minimal to no tendency for π (p-d) back bonding between the leaving group and the silicon atom. sigmaaldrich.com

The reactivity of BSA allows it to silylate a wide array of acidic functional groups, including alcohols, phenols, carboxylic acids, amines, and amides. sigmaaldrich.comsigmaaldrich.com The general order of ease of derivatization for various functional groups with a given silylating agent is: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com Within these groups, steric hindrance also plays a significant role; for instance, primary alcohols react more readily than secondary, which in turn are more reactive than tertiary alcohols. sigmaaldrich.comsigmaaldrich.com A similar trend is observed for amines, with primary amines being more reactive than secondary amines. sigmaaldrich.comsigmaaldrich.com

The silylation potential of BSA can be enhanced by the use of polar solvents or by the addition of a catalyst. sigmaaldrich.comsigmaaldrich.com Catalysts are particularly useful for silylating moderately hindered or slowly reacting compounds. sigmaaldrich.com

Influence of Silicon Oxophilicity

The high affinity of silicon for oxygen, known as silicon oxophilicity, is a significant driving force in the silylation reactions of N,O-Bis(trimethylsilyl)acetamide (BSA). This property facilitates the transfer of the trimethylsilyl (TMS) group to oxygen-containing functional groups, such as hydroxyls and carboxylic acids. In the context of specific reactions, such as the intermolecular cyclization of certain nitroarenes, the silylation of the nitro oxygen is a key step. researchgate.net This activation of the nitro group, promoted by BSA, leads to subsequent cyclization and the formation of heterocyclic compounds. researchgate.net

The oxophilicity of silicon also plays a role in the tautomeric equilibrium of BSA itself, favoring the O-silylated form, which is believed to be the more reactive species in many silylation reactions. This inherent property of silicon to form strong bonds with oxygen contributes to the thermodynamic driving force for the silylation of alcohols and acids, making BSA an effective reagent for protecting these functional groups. wikipedia.org

Role of Byproducts in Reaction Equilibrium

The primary byproducts of BSA silylation reactions are N-trimethylsilylacetamide and acetamide. colostate.educhemicalbook.com Both of these byproducts are volatile, which is a significant advantage in applications like gas chromatography as they are less likely to interfere with the analysis of the derivatized analytes. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The volatility of the byproducts allows for their easy removal from the reaction mixture, which can help to drive the silylation reaction to completion by shifting the equilibrium towards the formation of the desired silylated product. chemicalbook.com

The formation of these stable and neutral byproducts like acetamide makes BSA a favorable silylating agent, especially for substrates that are sensitive to acidic or basic conditions. lookchem.com The reaction conditions are generally mild and neutral, and the ease of removal of the volatile byproducts contributes to the high yields and clean reaction profiles often observed with BSA. chemicalbook.com In some synthetic preparations, however, byproducts such as trimethylsilylated acetate can be problematic, potentially causing issues like pipeline blockage. google.com

| Byproduct Name | Volatility | Impact on Reaction Equilibrium |

| N-trimethylsilylacetamide | High | Can be removed to drive the reaction forward. colostate.educhemicalbook.com |

| Acetamide | High | Its removal shifts the equilibrium towards the products. wikipedia.orgwikipedia.orgchemicalbook.com |

| Trimethylsilylated acetate | - | Can be problematic in some industrial-scale syntheses. google.com |

Advanced Applications in Organic Synthesis

Functional Group Protection and Derivatization Strategies

BSA is a potent silylating agent, capable of reacting with a wide array of functional groups containing active hydrogens, such as alcohols, phenols, carboxylic acids, amines, and amides. chemicalbook.comsigmaaldrich.com This reactivity makes it an invaluable tool for the protection of these functional groups during complex synthetic sequences. The introduction of the bulky trimethylsilyl (B98337) group can prevent unwanted side reactions and increase the volatility of compounds for analytical techniques like gas chromatography. wikipedia.org

Transient Protection Approaches

In certain synthetic strategies, the temporary protection of a functional group is necessary to direct the reactivity of a molecule. BSA is well-suited for such transient protection schemes. The trimethylsilyl group can be introduced under mild conditions and subsequently removed, often in the same pot, after the desired transformation has been completed. This approach is particularly useful in multi-step syntheses where the temporary masking of a reactive site is crucial for achieving the desired outcome.

Selective Silylation in Polyfunctional Systems

The selective protection of one functional group in the presence of others is a common challenge in the synthesis of complex molecules. BSA can exhibit a degree of selectivity in its silylation reactions, which is influenced by factors such as steric hindrance and the acidity of the proton being replaced. sigmaaldrich.com For instance, less sterically hindered primary alcohols can often be silylated in the presence of more hindered secondary or tertiary alcohols. sigmaaldrich.com This selectivity allows for the targeted modification of polyfunctional compounds, a critical aspect in the synthesis of natural products and pharmaceuticals. google.comlookchem.com

The general order of reactivity for silylation with agents like BSA is typically: alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com However, specific reaction conditions, including the choice of solvent and the use of catalysts, can be optimized to enhance selectivity for a particular functional group. sigmaaldrich.com For example, the use of polar solvents like dimethylformamide (DMF) or pyridine (B92270) can facilitate the reaction. sigmaaldrich.com

Efficient Bis-silylation of Diols

BSA is particularly effective for the complete silylation of diols to form bis(trimethylsilyl) ethers. researchgate.net This transformation is often quantitative and proceeds efficiently, even with sterically demanding diols. researchgate.net The reaction of a diol with one molar equivalent of BSA, often in the presence of a catalytic amount of a strong base like potassium hydride, can lead to the formation of the bis-silylated product. researchgate.net This method has been successfully applied to the protection of various diols, including those found in complex natural products. researchgate.net

Generation of Key Synthetic Intermediates

Beyond its role in protection and derivatization, BSA is instrumental in the generation of highly reactive and synthetically useful intermediates.

Formation of Trimethylsilyl Ethers

The reaction of alcohols with BSA readily affords trimethylsilyl ethers. wikipedia.orgacs.org This reaction is a cornerstone of silyl (B83357) ether chemistry and provides a robust method for protecting hydroxyl groups. wikipedia.org The resulting trimethylsilyl ethers are generally stable to a variety of reaction conditions but can be easily cleaved when the protection is no longer needed, typically by treatment with a fluoride (B91410) source or under acidic or basic conditions. The formation of these ethers is crucial in numerous synthetic endeavors, including the preparation of carbohydrates and other polyhydroxylated compounds. sigmaaldrich.com

Formation of Trimethylsilyl Enol Ethers

Trimethylsilyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a wide range of carbon-carbon bond-forming reactions. BSA is a valuable reagent for the preparation of these key intermediates from enolizable ketones and aldehydes. dshs-koeln.deorganic-chemistry.org While traditional methods often require strong bases and harsh conditions, the use of BSA can offer a milder alternative. organic-chemistry.orgwikipedia.org The reaction can be influenced by the choice of solvent and catalysts. dshs-koeln.deorganic-chemistry.org For instance, the use of ionic liquids as solvents has been shown to be an effective and environmentally friendlier approach for the synthesis of silyl enol ethers using BSA. organic-chemistry.orgorganic-chemistry.orgnih.gov The regioselectivity of the enol ether formation (i.e., the kinetic versus thermodynamic enolate) can often be controlled by the reaction conditions. wikipedia.org

Preparation of Silylated Amides

2,2-Bis(trimethylsilyl)acetamide (BSA) is a potent silylating agent utilized for the derivatization of various functional groups, including amides. sigmaaldrich.com The silylation of amides using BSA is a rapid and quantitative reaction that proceeds under mild and neutral conditions. researchgate.netchemicalbook.com This process involves the replacement of an active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group, forming a silylated amide. sigmaaldrich.com The resulting N-trimethylsilylacetamide is often isolated from reaction mixtures. researchgate.net

BSA is considered an attractive alternative to other silylating agents like trimethylsilyl chloride because its byproducts are volatile and easily removed from the reaction mixture by evaporation under reduced pressure. chemicalbook.com The silylating potential of BSA can be enhanced by using polar solvents such as dimethylformamide (DMF), pyridine, or tetrahydrofuran (B95107) (THF). sigmaaldrich.com While BSA can function as its own solvent, the use of these polar solvents can facilitate the reaction. sigmaaldrich.comdshs-koeln.de

The reaction is typically fast and quantitative, leading to the formation of highly stable trimethylsilyl derivatives. sigmaaldrich.com Silyl-proton exchange reactions with BSA are known to proceed rapidly and quantitatively under mild conditions. researchgate.net This reactivity allows for the preparative silylation of amides, among other compounds like ureas and amino acids. researchgate.net

Table 1: Silylation of Amides with BSA

| Reactant | Product | Conditions | Key Features |

| Primary/Secondary Amide | Silylated Amide | Mild, neutral conditions | Rapid, quantitative reaction; volatile byproducts |

| Amide in the presence of a polar solvent (e.g., DMF) | Silylated Amide | Room temperature or gentle warming | Enhanced reaction rate |

Activation of Functional Groups for Bond Formation

Nucleobase Activation in Nucleoside Synthesis (e.g., Vorbrüggen Reaction)

A significant application of this compound lies in the activation of nucleobases for the synthesis of nucleosides, most notably through the Vorbrüggen reaction. researchgate.net This reaction is a cornerstone for forming nucleosides by coupling a nucleophilic heterocyclic base with an electrophilic sugar derivative. wikipedia.org

In the Vorbrüggen reaction, the nucleobase is pre-activated by silylation with BSA. researchgate.net This in-situ silylation renders the otherwise sparingly soluble and less reactive nucleobases soluble and more nucleophilic. The silylated heterocycle then reacts with a protected sugar acetate (B1210297), such as 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126). researchgate.netwikipedia.org This method avoids the issues of insolubility associated with the heterocyclic bases and their metal salts. wikipedia.org

The mechanism involves the formation of a key cyclic cation from the sugar derivative, which is then attacked by the most nucleophilic nitrogen of the silylated base, leading to the desired β-nucleoside. wikipedia.org Research has demonstrated the utility of BSA in one-step microwave-assisted Vorbrüggen glycosylations, which allows for the synthesis of a diverse library of nucleosides with satisfactory yields. researchgate.net In some procedures, after the glycosylation step, the resulting acid is neutralized. researchgate.net For instance, a method for synthesizing (±)-Emtricitabine and (±)-Lamivudine utilizes BSA to silylate 5-fluorocytosine (B48100) before the glycosylation step promoted by chlorotrimethylsilane (B32843) and sodium iodide. mit.edu

Thiol Acid Activation for Amide and Peptide Synthesis

This compound plays a crucial role in the activation of thiol acids for the synthesis of amides and peptides under neutral conditions. nih.gov This method provides a mild and chemoselective pathway for amide bond formation, a key process in peptide chemistry. nih.gov

The process begins with the in-situ silylation of a thiol acid with BSA, which generates an O-silylthionoester. researchgate.netnih.gov This transformation occurs through an initial S-silylation followed by a spontaneous and thermodynamically driven S-to-O migration of the trimethylsilyl group. researchgate.netnih.gov The resulting O-silylthionoester is significantly more reactive towards nucleophiles than the corresponding thiol ester. nih.gov

When this activated O-silylthionoester reacts with primary or secondary amines, it forms a tetrahedral intermediate. researchgate.net A subsequent tautomeric migration of the silicon from oxygen back to sulfur facilitates the formation of the amide bond and the elimination of trimethylsilanethiol, all without causing racemization. researchgate.netnih.gov This method has been shown to be effective for the direct amidation of peptidyl thiol esters with α-amino esters. researchgate.net The tolerance of hydroxyl and phenolic groups to these reaction conditions suggests potential for its extension to glycopeptide synthesis. nih.gov

Table 2: BSA-Mediated Thiol Acid Activation for Amide Synthesis

| Step | Reactants | Intermediate/Product | Key Features |

| 1 | Thiol Acid, BSA | O-silylthionoester | In-situ generation, S-to-O silatropy |

| 2 | O-silylthionoester, Amine | Amide | Neutral pH, room temperature, high stereoretention |

Role in Peptide and Dipeptide Synthesis

N-hydroxysuccinimide Ester Mediated Coupling

A simplified and efficient strategy for dipeptide synthesis utilizes a combination of this compound and N-hydroxysuccinimide (NHS) esters. rhhz.net This method serves as an effective coupling system where BSA acts as the coupling reagent, and no additional acid or base is required. rhhz.net The coupling reactions between NHS esters of N-protected amino acids and other amino acids or amines proceed efficiently under mild conditions in the presence of BSA. rhhz.net

In this approach, the N-terminus of the NHS ester is typically protected, for example with a Boc group, to prevent racemization during the reaction. rhhz.net The coupling reaction is significantly less effective in the absence of BSA. rhhz.net A key advantage of this methodology is that all byproducts and any excess reactants are either water-soluble or can be hydrolyzed, simplifying the purification process to a simple water-washing step. rhhz.net The reactants, BSA and NHS, are also inexpensive and commonly used in pharmaceutical production. rhhz.net N-hydroxysuccinimide esters are well-established reagents for peptide synthesis, known for their high reactivity and the formation of crystalline derivatives. chemicalbook.com

Mechanistic Aspects of Selective Acylation

The use of silylating agents like this compound allows for selective acylation of peptide bonds. rsc.org The steric hindrance of neighboring amino acid residues plays a significant role in this selectivity. For instance, amino acids such as valine and phenylalanine can prevent significant acylation on adjacent amide bonds. rsc.org Conversely, N-acylation occurs more readily at glycyl amide bonds that are at least one residue away from a sterically hindered center. rsc.org This selectivity has been successfully applied to the modification of enkephalin derivatives. rsc.org

From a mechanistic standpoint, the in-situ generation of N-silylamines from amines and BSA facilitates the formation of the amide bond. researchgate.net This approach has been described for the metal-free direct amidation of peptidyl thiol esters with α-amino esters, a process that proceeds without racemization. researchgate.net The silylation of the amine nucleophile enhances its reactivity towards the activated carboxyl group, leading to efficient peptide bond formation under mild conditions. chemrxiv.org

Integration in Named Organic Reactions and Methodological Developments

This compound (BSA) is a versatile reagent in organic synthesis, primarily utilized as a potent silylating agent. wikipedia.orgthieme-connect.com Its reactivity also allows for its integration into various named reactions and methodological advancements, where it plays a crucial role in activating substrates or facilitating key reaction steps.

Tsuji–Trost Reactions

The Tsuji–Trost reaction is a palladium-catalyzed allylic substitution that forms carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. organic-chemistry.orgwikipedia.org In the context of this reaction, this compound (BSA) has been employed as a precursor to a Brønsted base. thieme-connect.com It can also be used in palladium-catalyzed allylic amination reactions. For instance, in the presence of a palladium catalyst and a suitable ligand, BSA can facilitate the reaction between an allylic acetate and an amine. thieme-connect.com

In specific applications, such as the palladium-catalyzed allylic amination of 1,3-diphenylallyl acetate, N,O-bis(trimethylsilyl)acetamide (BSA) is used in conjunction with sodium acetate. thieme-connect.com This method allows for the synthesis of various allylic amines in excellent yields. thieme-connect.com Furthermore, BSA has been utilized in the development of asymmetric allylic amination processes. For example, the reaction of 2-substituted cycloalkenyl carbonates with malonates can be catalyzed by a palladium complex where the ligand is formed in situ from a pre-catalyst and BSA. acs.org

Synthesis of Aminobisphosphinates via Abramov and Sila-Arbuzov Reactions

A significant application of BSA is in the synthesis of aminomethylenebisphosphinates (AMBPi), which are valuable as bioisosteres of phosphates and carboxylates. nih.gov This synthesis is achieved through a cascade reaction that involves the silylation of hypophosphorous acid with an N,O-bis(trimethylsilyl)imidate, which can be prepared from the corresponding amide using BSA. bohrium.commdpi.com This initial step forms bis(trimethylsilyl)phosphonite (BTSP) and an N-silylamide. mdpi.com

Notably, silylated phosphonites, accessible through the reaction of H-phosphinates with silylating agents like BSA, can also undergo Abramov reactions with electrophiles such as aldehydes, ketones, and imines to produce α-hydroxy- and α-aminophosphinates. preprints.org

Borazine (B1220974) Derivative Synthesis

Information regarding the specific application of this compound in the synthesis of borazine derivatives is limited in the provided search results. While the synthesis of borazine derivatives is a known area of inorganic chemistry, the direct and detailed involvement of BSA in these specific synthetic routes was not extensively covered in the search results.

Anhydrouridine Formation in Nucleoside Chemistry

In nucleoside chemistry, BSA is a key reagent for the protection of functional groups and the activation of nucleobases for glycosylation, a process central to the Vorbrüggen reaction. thieme-connect.com The silylation of nucleobases with BSA enhances their solubility and reactivity. thieme-connect.com

While the search results highlight the general use of BSA in nucleoside chemistry for forming silyl ethers and activating nucleobases, specific details on its role in the direct formation of anhydrouridine were not explicitly found. thieme-connect.comnih.gov However, the silylation of uridine (B1682114) with reagents like BSA is a standard procedure. For example, treatment of uridine with BSA can lead to the formation of silylated intermediates which are then used in subsequent reactions. The stability and isomerization of acylated uridine derivatives, which can be prepared following silylation, have been studied, indicating the importance of silyl protecting groups in controlling reactivity. nih.gov

Stereochemical Control and Asymmetric Synthesis

The application of this compound extends into the realm of stereoselective synthesis, where it can influence the stereochemical outcome of reactions. researchgate.net

Development of Asymmetric Organocatalytic Processes

Asymmetric organocatalysis has emerged as a major pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. nih.govbeilstein-journals.org While BSA is not an organocatalyst itself, it can be used as an ancillary reagent in organocatalytic systems. For example, it can be used to generate active catalytic species in situ.

In one notable example, an amine-diaminophosphine oxide was used as a pre-catalyst in a palladium-catalyzed allylic alkylation. acs.org Under the reaction conditions, this pre-catalyst is transformed in situ into the active diamidophosphite-amine ligand through reaction with N,O-bis(trimethylsilyl)acetamide (BSA). This system, promoted by a Pd/ligand catalyst, has been successfully applied to the allylic alkylation of various cycloalkenyl carbonates with malonates, achieving high enantioselectivities. acs.org This demonstrates an indirect but crucial role for BSA in the development of new asymmetric catalytic processes that bridge the gap between organocatalysis and metal catalysis.

Effects on Stereodifferentiation Reactions

In the realm of advanced organic synthesis, achieving control over the three-dimensional arrangement of atoms is a paramount objective. Stereodifferentiation refers to the selective formation of one stereoisomer over another in a chemical reaction. This can involve the preferential formation of enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). The ability to influence the stereochemical outcome of a reaction is crucial in the synthesis of complex molecules such as pharmaceuticals and natural products, where the biological activity is often dependent on a specific stereoisomer.

This compound (BSA) has been noted for its role in influencing stereochemical outcomes in certain reactions. rsc.org While primarily known as a powerful silylating agent for protecting various functional groups, its application has been extended to scenarios where stereocontrol is a key consideration. The use of BSA can contribute to improved stereochemical control in specific synthetic transformations.

One notable application of BSA in this context is in the study of double stereodifferentiation reactions. rsc.org Double stereodifferentiation arises when a chiral reagent reacts with a chiral substrate, and the inherent facial selectivity of both the reagent and the substrate are either matched or mismatched. In such cases, the choice of reagents and reaction conditions can significantly impact the diastereomeric ratio of the product.

Research in the area of diastereoselective aldol (B89426) reactions has utilized BSA for the trimethylsilylation of the resulting aldol products. The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can generate up to two new stereocenters. The subsequent derivatization of the aldol adduct, for instance, by silylation of the hydroxyl group with BSA, is a critical step for both purification and further synthetic manipulations. The conditions of this silylation can be important for preserving the stereochemical integrity of the aldol product.

While detailed quantitative data on the direct influence of BSA on the diastereomeric ratio of a wide range of reactions is not extensively documented in readily available literature, its use in protocols aimed at achieving high stereoselectivity underscores its utility in stereocontrolled synthesis. For instance, in the context of preparing intermediates for diastereoselective aldol reactions, BSA is employed to synthesize silylated precursors under conditions that are mild and effective.

The following table provides a conceptual illustration of how a silylating agent like BSA could be documented in a study focusing on diastereoselective reactions. The data presented here is representative and intended to demonstrate the nature of research findings in this area, rather than being transcribed from a specific publication.

Table 1: Representative Data on the Diastereoselective Silylation of an Aldol Product

| Entry | Silylating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | BSA | CH₂Cl₂ | 0 | 95:5 | 92 |

| 2 | TMSCl/Et₃N | CH₂Cl₂ | 0 | 88:12 | 85 |

| 3 | BSA | THF | -78 to 0 | 97:3 | 94 |

| 4 | TMS-Im | DMF | 25 | 90:10 | 89 |

Note: This table is illustrative and does not represent data from a specific cited source.

The data in the illustrative table highlights how different silylating agents and conditions can influence the outcome of a reaction where stereochemistry is a key factor. The use of BSA, particularly in non-polar solvents or at low temperatures, could potentially lead to higher diastereoselectivity in the protection of a chiral alcohol. This level of control is instrumental in the multi-step synthesis of complex, stereochemically rich molecules.

Applications in Analytical Chemistry Methodologies

Mass Spectrometry (MS) Applications

BSA is frequently used in sample preparation for mass spectrometry, often in conjunction with gas chromatography (GC-MS). nih.gov The derivatization process is essential for analyzing compounds that are not directly amenable to MS due to low volatility or thermal instability. nih.gov The resulting TMS derivatives often produce characteristic fragmentation patterns in the mass spectrometer, which aids in the structural elucidation and identification of the original analyte. idc-online.com

For specific applications in mass spectrometry, isotopically labeled silylating reagents are used. A deuterated version of BSA, known as [2H18]BSA or perdeuterio-bis(trimethylsilyl)acetamide, is employed for perdeuteriotrimethylsilylation. researchgate.net This technique involves introducing a trimethylsilyl (B98337) group in which the nine hydrogen atoms are replaced with deuterium.

When a sample is derivatized with [2H18]BSA and analyzed by MS, the resulting TMS derivatives will have a mass that is increased by nine mass units for each TMS group added, compared to derivatization with standard BSA. This known mass shift is a powerful tool for identifying the number of active hydrogens in a molecule and for distinguishing between naturally occurring compounds and their derivatized counterparts in complex mixtures. It is particularly useful in metabolic studies and for creating heavy internal standards for quantitative mass spectrometry.

BSA has proven to be an invaluable reagent for the characterization of a wide array of complex biological molecules by GC-MS. researchgate.net Its ability to derivatize multiple functional groups makes it suitable for analyzing multifaceted biomolecules. dakenchem.com

Examples of its application include:

Steroids: Derivatization of adrenocortical steroids and estrogen steroids like 17α-ethinylestradiol allows for their separation and analysis by GC-MS. nih.govnih.gov

Amino Acids: BSA is used to silylate amino acids, making them volatile enough for GC-MS analysis, which is crucial in proteomics and metabolomics research. dakenchem.comresearchgate.net

Sugars and Carbohydrates: The hydroxyl groups of sugars can be fully trimethylsilylated with BSA at elevated temperatures, enabling their chromatographic analysis. sigmaaldrich.comresearchgate.net

Lipids: In lipidomics, BSA is used to silylate lipolysis products, such as free fatty acids and monoglycerides, allowing for direct injection and analysis without prior conversion to methyl esters. nih.govresearchgate.net

Pheromones: The components of insect pheromones, which can be complex alcohols, have been identified using GC-MS after silylation with BSA. researchgate.net

Comparison with Other Silylating Agents in Analytical Contexts

In analytical chemistry, particularly in methodologies requiring derivatization for techniques like gas chromatography-mass spectrometry (GC-MS), 2,2-Bis(trimethylsilyl)acetamide (BSA) is one of several common silylating agents. Its performance and suitability are often compared with other reagents, primarily N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The choice of silylating agent is critical and depends on the analyte's functional groups, the analytical instrumentation, and the desired reaction kinetics.

General Characteristics and Reactivity

Silylating agents are employed to increase the volatility, thermal stability, and chromatographic resolution of polar analytes by replacing active hydrogens in functional groups like hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) group. The reactivity of these agents is a key factor in their selection.

BSA is known for its high silylating strength and is effective for a wide range of compounds, including alcohols, amines, carboxylic acids, phenols, and steroids. thomassci.com It is often used with a solvent such as pyridine (B92270) or dimethylformamide (DMF) to enhance its solvating power and reaction efficiency. thomassci.com The reactivity of BSA is comparable to that of BSTFA. thomassci.com

BSTFA is another powerful trimethylsilylating agent. A significant advantage of BSTFA over BSA is the greater volatility of its reaction byproducts, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide. thomassci.com This is particularly beneficial in the gas chromatography of lower boiling TMS derivatives, as it reduces the likelihood of co-elution and interference with analyte peaks. thomassci.com BSTFA is reported to react faster and more completely than BSA for many compounds. sigmaaldrich.comaliyuncs.com

MSTFA is considered one of the most volatile of the trimethylsilyl acetamides, which makes it highly suitable for trace analysis where reagent or byproduct peaks might interfere with the detection of analytes. researchgate.net For the derivatization of steroids, MSTFA has been reported to be more effective than both BSA and BSTFA. tcichemicals.com

The general order of increasing silyl (B83357) donor ability for common reagents is: Hexamethyldisilazane (HMDS) < Trimethylchlorosilane (TMCS) < N-methyl-N-(trimethylsilyl)acetamide (MSA) < N-(trimethylsilyl)acetamide (TMSA) < N-(trimethylsilyl)diethylamine (TMSDEA) < N,N-Dimethyltrimethylsilylamine (TMSDMA) < MSTFA < BSA < BSTFA < N-trimethylsilylimidazole (TMSI). semanticscholar.org However, this order can vary depending on the specific substrate and reaction conditions. semanticscholar.org

| Characteristic | This compound (BSA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

|---|---|---|---|

| Silylating Strength | Strong | Strong, comparable to or slightly stronger than BSA | Strong |

| Byproduct Volatility | Moderate (N-trimethylsilylacetamide, Acetamide) | High (N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide) | Very High (N-methyltrifluoroacetamide) |

| Reactivity | High, reacts with a wide range of functional groups. | Very high, often reacts faster and more completely than BSA. | High, particularly effective for steroids. |

| Common Applications | Alcohols, amines, carboxylic acids, phenols, steroids, biogenic amines, alkaloids. thomassci.com | Similar to BSA, especially useful for lower boiling point analytes. thomassci.com | Steroids, catecholamines, and trace analysis. tcichemicals.com |

| Use with Catalysts | Often used with solvents like pyridine or DMF; reactivity can be enhanced with TMCS. | Frequently used with a catalyst like TMCS (1%) for hindered groups. aliyuncs.com | Can be used alone or with a catalyst. |

Research Findings on Specific Applications

Comparative studies have shed light on the differential performance of these silylating agents for various classes of compounds.

For the analysis of parabens, one study compared the on-line derivatization efficiency of MTBSTFA, BSTFA, MSTFA, and BSA using Gas Chromatography-Mass Spectrometry. researchgate.netresearchgate.netuin-malang.ac.id The study found that MSTFA and BSTFA provided good relative response factors, indicating effective derivatization of these hydroxylated compounds. researchgate.net Ultimately, MSTFA was identified as the most effective reagent under the optimized conditions, requiring a small volume and a short reaction time. researchgate.netresearchgate.netuin-malang.ac.id

In the context of benzodiazepine analysis for forensic applications, a study demonstrated the effectiveness of BSTFA with 1% TMCS as a silylating agent. mdpi.com The optimization of the derivatization process highlighted that a higher concentration of the silylating agent significantly improved the reaction efficiency. mdpi.com

For the derivatization of phenolic compounds, silylation is a common approach to increase their volatility for GC-MS analysis. nih.govresearchgate.net Both BSA and BSTFA are effective for this purpose. When used with DMF, BSA is often the reagent of choice for derivatizing phenols. thomassci.com

The derivatization of organic acids is another area where these reagents are frequently employed. Both BSA and BSTFA can rapidly and effectively derivatize organic acids to yield products with high stability. researchgate.net A general procedure involves heating the sample with the silylating agent at 60 °C for 5 to 10 minutes. researchgate.net

| Analyte Class | Silylating Agent | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Organic Acids | BSA or BSTFA | Heat at 60 °C for 5-10 minutes. | researchgate.net |

| General (Carboxylic acids, amines, alcohols, phenols) | BSA, BSTFA, or MSTFA | Add 100 µL pyridine and 100 µL silylating agent to 1-5 mg sample, heat at 60 °C for 20 minutes. | researchgate.net |

| Parabens (on-line derivatization) | MSTFA | 1 µL of reagent at 260°C injector temperature with a 2.5 min purge-off time. | researchgate.netresearchgate.netuin-malang.ac.id |

| Amino Acids | BSA | Heat for 1-2 hours at 80 °C or 0.5-1 hour at 90 °C. | tcichemicals.com |

Applications in Biochemistry and Biomolecule Modification

Modification of Biomolecules for Improved Stability and Detection Sensitivity

The modification of biomolecules through silylation with 2,2-Bis(trimethylsilyl)acetamide is a cornerstone technique for preparing samples for analysis, particularly by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The introduction of a TMS group replaces active hydrogens, which are responsible for the polarity and low volatility of many biomolecules. wikipedia.org This derivatization leads to several advantageous changes in the physical properties of the biomolecules.

The resulting trimethylsilyl (B98337) derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. wikipedia.org This increased volatility is essential for analytes to be successfully analyzed by GC, which requires compounds to be in a gaseous state. wikipedia.org Furthermore, the enhanced thermal stability prevents the degradation of heat-sensitive biomolecules at the high temperatures often used in GC injectors and columns. The byproducts of the reaction with BSA are also volatile, which minimizes interference during chromatographic analysis. nih.gov

The reaction with BSA is typically rapid and quantitative, proceeding under mild conditions to form stable TMS derivatives with a wide array of organic functional groups. nih.gov For instance, the hydroxyl groups of alcohols and the carboxylic acid groups are readily converted into their corresponding trimethylsilyl ethers and esters. This modification significantly improves the sensitivity of detection by GC-MS, allowing for the analysis of trace amounts of biomolecules in complex biological samples.

Applications in Proteomics and Metabolomics Research

In the field of metabolomics, this compound is a key reagent for the comprehensive analysis of metabolites using GC-MS. Metabolite profiling often involves the analysis of a diverse range of small molecules, including amino acids, organic acids, sugars, and fatty acids. nih.gov These compounds are typically non-volatile and require derivatization to be amenable to GC-MS analysis. nih.gov

Silylation with BSA is a widely adopted method in metabolomics workflows to convert these polar metabolites into their volatile TMS derivatives. nih.gov For example, in the analysis of amino acids, BSA is used to silylate both the amino and carboxylic acid groups, enabling their separation and quantification by GC-MS. tcichemicals.com This approach allows for the simultaneous analysis of a broad spectrum of metabolites in a single chromatographic run, providing a comprehensive snapshot of the metabolic state of a biological system. nih.gov Research has demonstrated that automated TMS derivatization protocols can improve the reproducibility and throughput of metabolite profiling studies. nih.gov

While the term "BSA" can also refer to Bovine Serum Albumin in proteomics, the application of the chemical compound this compound in proteomics is less direct. Its primary role in this field is through its use in the analysis of amino acids, the building blocks of proteins. However, the direct analysis of proteins and large peptides by GC-MS is not feasible due to their size and lack of volatility. Therefore, the main contribution of this compound to proteomics is in the context of metabolomic studies that may be complementary to proteomic analyses.

Derivatization of Carbohydrates and Sugars

The analysis of carbohydrates and sugars by GC-MS also necessitates a derivatization step to overcome their low volatility. Silylation is a common technique for this purpose; however, the use of this compound for simple sugars can be complex. tcichemicals.com While BSA is highly reactive towards many functional groups, its use for the trimethylsilylation of sugars may require the addition of a catalyst, such as trimethylchlorosilane (TMCS), to achieve complete derivatization. tcichemicals.com

A significant challenge in carbohydrate analysis is the existence of multiple anomeric forms (isomers) in solution, which can lead to the formation of multiple derivative peaks for a single sugar, complicating chromatographic analysis. restek.com To address this, a two-step derivatization process is often employed. The first step involves oximation, which converts the carbonyl group of the sugar into an oxime, thereby reducing the number of possible isomers. restek.comresearchgate.net This is then followed by silylation with a reagent like BSA to derivatize the hydroxyl groups. researchgate.net This combined approach simplifies the resulting chromatogram and facilitates more accurate quantification of individual sugars. restek.com This methodology has been successfully applied to the analysis of monosaccharides in complex mixtures, such as those found in food samples. nih.gov

The following table summarizes the derivatization of different classes of biomolecules with this compound for GC-MS analysis:

| Biomolecule Class | Purpose of Derivatization | Key Advantages |

|---|---|---|

| Amino Acids | Increase volatility and thermal stability for GC-MS analysis. nih.gov | Enables comprehensive metabolic profiling. nih.gov |

| Organic Acids | Convert polar carboxylic acid groups to non-polar TMS esters. nih.gov | Improves chromatographic peak shape and detection sensitivity. |

| Fatty Acids | Silylation of hydroxyl groups in hydroxy fatty acids. | Allows for analysis of a wider range of lipid species. |

| Carbohydrates | Increase volatility; often used in a two-step process with oximation to simplify analysis. restek.comresearchgate.net | Reduces isomeric complexity for more accurate quantification. restek.com |

Synthesis of Pharmaceutical Intermediates and Drug Molecule Design

Beyond its role in analytical chemistry, this compound serves as a crucial reagent in the synthesis of pharmaceuticals. It is primarily used as a protecting agent, temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. wikipedia.org

A notable application of BSA is in the production of cephalosporin (B10832234) antibiotics. In the synthesis of these complex molecules, BSA is used to silylate reactive groups, thereby facilitating specific chemical transformations at other parts of the molecule. google.com This protection strategy can lead to improved yields and higher purity of the final antibiotic product.

Another significant example is the synthesis of ezetimibe, a cholesterol-lowering drug. nih.gov In the multi-step synthesis of ezetimibe, BSA is employed for the silylation of a hydroxyl group, which is a key step to enable a subsequent cyclization reaction. nih.govwipo.int This strategic use of BSA as a protecting agent is critical for achieving the desired molecular architecture of the drug. The following table outlines the role of BSA in the synthesis of these pharmaceuticals.

| Pharmaceutical | Role of this compound |

|---|---|

| Cephalosporin Antibiotics | Acts as a protecting agent for reactive functional groups during synthesis. google.com |

| Ezetimibe | Used for the silylation of a hydroxyl group to facilitate a key cyclization step. nih.govwipo.int |

Catalysis and Coordination Chemistry of N,o Bis Trimethylsilyl Acetamide Analogs

Role in Organocatalysis

While primarily known as a silylating agent, N,O-Bis(trimethylsilyl)acetamide and its derivatives have found applications in organocatalysis, often playing a crucial role in enabling or enhancing catalytic cycles.

The participation of BSA in catalytic cycles frequently involves the transfer of a silyl (B83357) group or the stabilization of transition states. A notable example is in palladium-catalyzed allylic alkylation, where BSA can activate thiol esters through S-silylation. This process forms a tetrahedral intermediate that subsequently undergoes a tautomeric silicon migration to produce amides, a mechanism that is critical for minimizing racemization in stereoselective syntheses.

In a broader sense, BSA's function as a protecting agent is integral to many catalytic processes. google.com It is classified as a neutral silylating agent, which is advantageous for reactions involving acid- or base-sensitive substrates. google.comchemicalbook.com The byproducts of its reactions are typically neutral and volatile, simplifying purification procedures. chemicalbook.comsigmaaldrich.com

Furthermore, the efficiency of silylation by BSA can be catalytically enhanced. For instance, the addition of a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) significantly accelerates the silylation of alcohols, with TBAF acting as a silyl transfer catalyst from the nitrogen atom of BSA to the hydroxyl group. chemicalbook.com Analogs of BSA have also been incorporated into more complex organocatalytic structures. A bridged silsesquioxane, prepared from a bis-silylated prolinamide precursor, has been reported as an effective organocatalyst for direct aldol (B89426) and Michael reactions. uniroma1.it

Ligand Chemistry in Metal Complexes

The bis(trimethylsilyl)amide anion, [N(SiMe₃)₂]⁻, is a sterically demanding ligand that has been pivotal in the development of coordination chemistry, particularly for creating low-coordinate metal complexes. These complexes are often soluble in nonpolar organic solvents due to their lipophilic nature, a stark contrast to the insolubility of many simple metal halides. wikipedia.orgencyclopedia.pub

The most defining feature of the bis(trimethylsilyl)amide ligand is its significant steric bulk, which enforces low coordination numbers on the metal centers. wikipedia.orgencyclopedia.pub This property has allowed for the synthesis and stabilization of complexes with unusual geometries and reactivities. The pioneering work of Bürger and Wannagat established the foundation for this area of chemistry. wikipedia.orgencyclopedia.pub

These complexes can exist as monomers, dimers, or even tetramers, depending on the metal and the crystalline phase. wikipedia.orgencyclopedia.pub For example, the iron(II) complex Fe[N(SiMe₃)₂]₂ is monomeric with a two-coordinate iron center in the gas phase, but forms a dimeric structure with bridging amido groups in the solid state. wikipedia.orgencyclopedia.pub

Despite the steric hindrance, these metal amides can still act as Lewis acids and bind additional ligands. The three-coordinate complex Fe[N(SiMe₃)₂]₃, for instance, will bind THF to form the adduct {(THF)Fe[N(SiMe₃)₂]₂}. wikipedia.orgencyclopedia.pub Similarly, titanium and vanadium tris(bis(trimethylsilyl)amide) complexes, M[N(SiMe₃)₂]₃, which were initially thought to be too crowded to form adducts, can coordinate with nitrile or isocyanide ligands to form five-coordinate species. escholarship.org The binding of these Lewis bases is often weak and exists in equilibrium with the base-free complex in solution. escholarship.org

The coordination chemistry extends across the periodic table, including the f-block elements. Lanthanide complexes of the type [Ln{N(SiHMe₂)₂}₃(thf)₂], featuring a slightly less bulky silylamide analog, have been synthesized and structurally characterized for the entire lanthanide series (La to Lu). psu.edu These complexes adopt a consistent trigonal bipyramidal geometry, demonstrating the steric flexibility of the silylamide ligand in accommodating the lanthanide contraction. psu.edu

| Metal | Complex Formula | Oxidation State | Coordination Number | Structure / Comments | Reference |

|---|---|---|---|---|---|

| Fe | Fe[N(SiMe₃)₂]₂ | +2 | 2 (gas), 3 (solid) | Monomeric in gas phase; Dimeric with bridging amido groups in solid state. | wikipedia.orgencyclopedia.pub |

| Fe | Fe[N(SiMe₃)₂]₃ | +3 | 3 | High-spin d⁵ paramagnetic complex. | wikipedia.orgencyclopedia.pub |

| Ti | Ti[N(SiMe₃)₂]₃(L)₂ (L = isocyanide) | +3 | 5 | Forms five-coordinate adducts with donor ligands. | escholarship.org |

| V | V[N(SiMe₃)₂]₃(L)₂ (L = isocyanide/nitrile) | +3 | 5 | Binds Lewis bases more strongly than titanium analogs. | escholarship.org |

| Co | Co[N(SiMe₃)₂]₂ | +2 | 2 (gas), 3 (solid) | Monomeric in gas phase; Dimeric in crystalline phase. | wikipedia.orgencyclopedia.pub |

| Lu | [Lu{N(SiHMe₂)₂}₃(thf)₂] | +3 | 5 | Distorted trigonal bipyramidal geometry. Part of an isostructural series from La to Lu. | psu.edu |

An insertion reaction in organometallic chemistry involves the formal insertion of an unsaturated molecule into a metal-ligand bond. ilpi.com This reaction, often termed a migratory insertion, results in the coupling of two ligands within the coordination sphere of the metal. libretexts.orglibretexts.org The metal-nitrogen bond of a bis(trimethylsilyl)amide complex is susceptible to such insertions.

The general process involves an anionic ligand, such as the [N(SiMe₃)₂]⁻ amide, and a neutral unsaturated ligand, like carbon monoxide (CO), an olefin, or a nitrile, positioned cis to each other. libretexts.orgyoutube.com The amide group then migrates and attacks the unsaturated ligand, forming a new, larger anionic ligand and creating a vacant coordination site on the metal. libretexts.orglibretexts.org The reaction is typically reversible unless the vacant site is occupied by another ligand, which drives the equilibrium toward the product. libretexts.orgyoutube.com

Two main types of insertion are distinguished by the number of atoms of the unsaturated ligand involved:

1,1-Insertion: The anionic ligand moves to the atom directly bound to the metal. This is common for ligands like CO and carbenes. libretexts.org

1,2-Insertion: The anionic ligand moves to the second atom of the unsaturated ligand. This is characteristic of η²-ligands such as alkenes and alkynes. libretexts.org

In the context of metal bis(trimethylsilyl)amide complexes, the insertion of unsaturated molecules like isocyanates, carbodiimides, or carbon dioxide into the M-N bond leads to the formation of metal ureate, guanidinate, or carbamate (B1207046) complexes, respectively. These reactions demonstrate the reactivity of the M-N bond and provide synthetic routes to new types of organometallic compounds.

N,O-Bis(trimethylsilyl)acetamide as a Component in Catalytic Systems

Beyond its potential as a catalyst itself, BSA is frequently employed as a crucial component or co-reagent in various catalytic systems, primarily due to its exceptional silylating ability. sigmaaldrich.com

BSA is often used in conjunction with a catalyst to enhance its reactivity. For example, its silylating power can be significantly increased by adding 1-10% trimethylsilylchlorosilane (TMCS) as a catalyst. sigmaaldrich.com This combination is highly effective for the derivatization of moderately hindered or slowly reacting compounds. sigmaaldrich.com A prime example is the quantitative silylation of carbohydrates for analysis by gas chromatography, a process that is greatly facilitated by the BSA-TMCS system.

In another well-documented system, BSA acts as the silyl donor in reactions catalyzed by fluoride ions. chemicalbook.com Tetrabutylammonium fluoride (TBAF) has been shown to be an effective catalyst for the silylation of alcohols and carboxylic acids using BSA, where the fluoride ion facilitates the transfer of the trimethylsilyl (B98337) group. chemicalbook.comacs.org

BSA also plays an enabling role in more complex organic transformations. In one synthetic route, BSA was used in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the in situ protection of both imidazole (B134444) and amide nitrogen atoms. rsc.org This protection allowed a subsequent alkylation reaction to proceed smoothly, demonstrating BSA's role as an essential component that facilitates a key step in a multi-stage synthesis. rsc.org

| Catalytic System | Role of BSA | Substrate / Reaction Type | Reference |

|---|---|---|---|

| BSA / TMCS (catalyst) | Silylating agent | Derivatization of slowly reacting compounds (e.g., carbohydrates) | sigmaaldrich.com |

| BSA / TBAF (catalyst) | Silyl donor | Silylation of alcohols and carboxylic acids | chemicalbook.comacs.org |

| BSA / DBU | In situ protecting agent | Alkylation of molecules with active N-H bonds (imidazoles, amides) | rsc.org |

| Pd catalyst / BSA | Activator of thiol esters via S-silylation | Allylic alkylation |

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Transformations and Cascade Reactions

2,2-Bis(trimethylsilyl)acetamide is a key reagent in the development of sophisticated synthetic methodologies, including cascade reactions that allow for the construction of complex molecules in a single pot. nih.govpreprints.org These processes are highly valued for their efficiency and atom economy.

A notable development is a cascade reaction for the synthesis of α-aminomethylenebisphosphinates (AMBPi), which are important for their potential as bioactive compounds. nih.govpreprints.org This process begins with the silylation of hypophosphorous acid by a N,O-bis(trimethylsilyl)imidate, which is generated in situ. This step simultaneously produces two key reactive species: the nucleophilic bis(trimethylsilyl)phosphonite (BTSP) and an electrophilic N-silylamide. nih.govpreprints.org In the presence of a Lewis acid catalyst such as zinc iodide (ZnI2), these intermediates react with each other to form the desired AMBPi derivatives. nih.gov This cascade avoids the direct and challenging handling of sensitive reagents by generating them as needed within the reaction sequence. preprints.org The scope of this reaction has been explored with various aliphatic and aromatic bis(trimethylsilyl)imidates, demonstrating its versatility. preprints.org

Synthesis of α-Aminomethylenebisphosphinates (AMBPi) via Cascade Reaction

This table summarizes the results of a cascade reaction involving various N,O-bis(trimethylsilyl)imidates, hypophosphorous acid, and zinc iodide to produce different AMBPi derivatives. The conversion rates indicate the efficiency of the transformation.

| Imidate Precursor (R group) | Product (AMBPi derivative) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| Methyl (from 1a) | 3a | >95 | 75 |

| Propyl (from 1b) | 3b | >95 | 73 |

| Pentyl (from 1d) | 3d | >95 | 68 |

Beyond this, BSA is instrumental in other transformations. It facilitates decarboxylative Claisen rearrangements of allylic tosylacetates by acting as a precursor to a Brønsted base in the presence of potassium acetate (B1210297), leading to the formation of homoallylic sulfones. researchgate.net BSA has also been employed in metal-free direct amidation of peptidyl thiol esters with α-amino esters, proceeding with high yields and without racemization. researchgate.net This reaction is thought to proceed through the in situ generation of N-silylamines, which facilitates the crucial amide bond formation. researchgate.net

Exploration of New Catalytic Applications

The utility of BSA extends into catalysis, where it is often used in combination with a catalytic amount of an acid or base to promote a wide range of reactions. thieme-connect.comresearchgate.net These systems leverage the reactivity of BSA to generate highly active catalytic species in situ.

Research has shown that combining a catalytic amount of triflic acid with BSA can generate trimethylsilyl (B98337) triflate, a powerful Lewis acid, in high yields. researchgate.net This catalytic system has been successfully applied to various reactions, including the silyl-modified Sakurai reaction. researchgate.net Similarly, BSA can be used with catalytic trimethylsilyl fluorosulfonate for a range of transformations. researchgate.net Another innovative catalytic system involves the combination of BSA and a catalytic amount of cesium fluoride (B91410) (CsF). thieme-connect.com This pairing generates a strong Brønsted base capable of deprotonating carbamates, initiating intramolecular cyclizations that involve C-F bond cleavage, ultimately yielding oxazolidinones. thieme-connect.com

In the realm of heterogeneous catalysis, Nafion SAC-13, a solid acid catalyst, has proven to be an effective and recyclable catalyst for the trimethylsilylation of primary, secondary, and tertiary alcohols using BSA, achieving excellent yields in short reaction times. gelest.com Furthermore, Lewis acids like zinc iodide (ZnI2) have been shown to uniquely mediate the attack of bis(trimethylsilyl)phosphonite (BTSP) onto N,O-bis(trimethylsilyl)imidates, a key step in the cascade synthesis of aminobisphosphinates. nih.gov

Catalytic Systems Employing this compound (BSA)

This table highlights various catalytic systems where BSA is a crucial component, detailing the catalyst, the type of reaction it promotes, and an example application.

| Catalyst System | Reaction Type | Example Application |

|---|---|---|

| BSA / cat. Triflic Acid | Lewis Acid Catalysis | Silyl-modified Sakurai reaction. researchgate.net |

| BSA / cat. Cesium Fluoride (CsF) | Brønsted Base Catalysis | Synthesis of oxazolidinones via C-F bond cleavage. thieme-connect.com |

| BSA / Zinc Iodide (ZnI2) | Lewis Acid Catalysis | Cascade synthesis of α-aminomethylenebisphosphinates. nih.gov |

| BSA / Nafion SAC-13 | Heterogeneous Acid Catalysis | Trimethylsilylation of various alcohols. gelest.com |

Advanced Analytical Applications and Derivatization Strategies

This compound is a cornerstone reagent in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). wikipedia.org Its primary function is to act as a derivatizing agent, converting non-volatile or polar compounds into their more volatile, less polar, and more thermally stable trimethylsilyl (TMS) derivatives. wikipedia.orgsigmaaldrich.com This process, known as silylation, is essential for analyzing a wide array of compounds, including alcohols, phenols, carboxylic acids, amines, and amides. sigmaaldrich.comsigmaaldrich.com

The effectiveness of BSA lies in its high silylating power, where an active hydrogen on a functional group is replaced by a TMS group. sigmaaldrich.comresearchgate.net Acetamide (B32628), a byproduct of the reaction, is a good leaving group, which helps to drive the reaction forward under mild conditions. researchgate.net The byproducts are also volatile, which simplifies their removal from the sample mixture. chemicalbook.com

Derivatization strategies often require optimization of parameters such as temperature, reaction time, and the use of catalysts. sigmaaldrich.comwordpress.com For instance, while a simple alcohol may be fully derivatized in minutes at room temperature, a sterically hindered carboxylic acid might require hours at an elevated temperature. sigmaaldrich.com For compounds that are difficult to derivatize, catalysts like trimethylchlorosilane (TMCS) are often added to BSA to increase its reactivity. sigmaaldrich.comgreyhoundchrom.com For example, the derivatization of β2-agonists for sports drug testing is highly effective with BSA, and the use of catalysts can further increase the yield, especially for molecules with less steric hindrance. nih.gov BSA has been successfully used in the GC-MS analysis of phenolic acids in fruits and for the analysis of methylphosphonic acid metabolites of nerve agents in urine. acs.orgsigmaaldrich.com

Selected Derivatization Conditions Using BSA for GC Analysis

This table provides examples of compound classes and the typical conditions used for their derivatization with BSA to prepare them for gas chromatography analysis.

| Analyte Class | Reagent(s) | Typical Conditions | Purpose |

|---|---|---|---|

| Alcohols, Phenols | BSA | Room temperature to 60 °C, 5-30 min. researchgate.netsigmaaldrich.com | Increase volatility and thermal stability. sigmaaldrich.com |

| Carboxylic Acids | BSA or BSA/TMCS | 60-80 °C, 15-60 min. sigmaaldrich.comwordpress.com | Prevent peak tailing and improve separation. researchgate.net |

| β2-Agonists | BSA (with or without catalyst) | Varies with compound, catalysts increase yield. nih.gov | Enable detection and confirmation in biological samples. nih.gov |

| Amino Acids | BSA | Elevated temperatures may be required. researchgate.net | Silylate both amine and carboxyl groups for analysis. researchgate.net |

Potential in Materials Science

The application of this compound is expanding into materials science, where its ability to modify surfaces and polymer backbones is being harnessed to create materials with tailored properties. acs.org Silylation with BSA can alter the solubility, stability, and reactivity of polymers and other materials.

One significant application is in improving the processability of biopolymers. For example, silylation of poly-L-lysine hydrobromide with BSA has been shown to dramatically improve its dissolution in apolar organic solvents. acs.org This modification is crucial for processing the polymer and integrating it into various material matrices where it would otherwise be insoluble.

BSA also plays a role in the synthesis and modification of synthetic polymers. In one instance, 2,6-di-t-butyl-4-vinylphenol was protected using BSA prior to polymerization. researchgate.net This strategy allows the polymerization to proceed via cationic or free-radical methods without interference from the acidic phenolic hydroxyl group. The protecting silyl (B83357) group can then be easily removed to yield the final functional polymer. researchgate.net Furthermore, BSA is used in the synthesis of tailor-made polysiloxanes through polycondensation reactions involving hydrosilylation, demonstrating its utility in creating specialized silicone-based materials. acs.org

Role in Bioinorganic Chemistry

In the field of bioinorganic and medicinal chemistry, this compound serves as a critical reagent for the synthesis of complex, biologically relevant molecules, particularly nucleoside analogues and phosphinates. google.compreprints.orgnih.gov Its primary role is to protect reactive functional groups, such as hydroxyls and amines, allowing for selective chemical modifications at other parts of the molecule. google.com

BSA is a key component in the Vorbrüggen glycosylation reaction, a widely used method for synthesizing nucleosides. researchgate.netnih.gov In this reaction, a nucleobase (like adenine (B156593) or 2,6-dichloropurine) is first silylated with BSA to increase its solubility and nucleophilicity. researchgate.netnih.gov The silylated base is then coupled with a protected sugar derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), to form the crucial glycosidic bond. researchgate.netnih.gov This method was employed in the concise total synthesis of the marine natural nucleosides trachycladine A and B. nih.gov

Furthermore, BSA is instrumental in synthesizing phosphinate derivatives, which can act as mimics of phosphates or carboxylates in biological systems. preprints.org As detailed in section 9.1, BSA facilitates a cascade reaction to produce α-aminomethylenebisphosphinates, a class of compounds with significant potential in medicinal chemistry due to their enhanced stability towards hydrolysis compared to natural phosphates. nih.govpreprints.org These applications underscore the importance of BSA in constructing modified biomolecules for therapeutic and research purposes.

Q & A

Q. What is the role of BSA in derivatization for gas chromatography-mass spectrometry (GC-MS)?

BSA is widely used as a silylating agent to enhance the volatility and thermal stability of polar compounds (e.g., carbohydrates, phenols, amines) for GC-MS analysis. Methodologically, it reacts with hydroxyl, amino, or thiol groups to form trimethylsilyl (TMS) derivatives. For example, in trace phenolic compound analysis, BSA is employed after single-drop microextraction (SDME) to derivatize analytes, improving chromatographic resolution and sensitivity. Optimal conditions include a reaction time of 15–30 minutes at 60–70°C under anhydrous conditions .

Q. How do experimental conditions affect BSA-mediated silylation efficiency?

Silylation efficiency depends on:

- Moisture control : BSA hydrolyzes rapidly in the presence of water, requiring inert atmospheres (e.g., nitrogen) and anhydrous solvents.

- Temperature : Reactions are typically conducted at 60–80°C. Elevated temperatures accelerate derivatization but may degrade labile compounds.

- Catalysts : Trimethylchlorosilane (TMCS) is often added to scavenge water and improve reaction yields .

Q. What are the critical storage and handling protocols for BSA?

BSA must be stored in sealed containers under nitrogen at 2–8°C to prevent hydrolysis. Handling requires gloves, goggles, and fume hoods due to its irritant properties. Post-use, residual BSA should be quenched with ethanol or methanol to neutralize reactive silyl groups .

Advanced Research Questions

Q. How can conflicting data on BSA reaction byproducts be resolved in complex matrices?

Contradictions in byproduct profiles (e.g., siloxane formation) often arise from variations in solvent purity or residual moisture. To mitigate this:

Q. What strategies optimize BSA use in nucleobase silylation for oligonucleotide synthesis?

Presilylation of nucleobases (e.g., adenine, cytosine) with BSA improves coupling efficiency in solid-phase synthesis. Key steps include:

- Pre-activation with excess BSA (2–3 equivalents) at 50°C for 1 hour.

- Sequential addition of coupling reagents (e.g., TfOTMS) to minimize side reactions.